molecular formula C8H8BrN3 B6603341 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine CAS No. 2361645-52-3

5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine

Cat. No.: B6603341
CAS No.: 2361645-52-3
M. Wt: 226.07 g/mol
InChI Key: ZSUSHPWBPHRRTN-UHFFFAOYSA-N
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Description

Significance of Pyrazolo[3,4-c]pyridine Core Structures in Heterocyclic Chemistry

The pyrazolo[3,4-c]pyridine isomer, in particular, has garnered attention due to its structural resemblance to purine (B94841). rsc.org This similarity is significant because a vast number of cellular proteins contain purine-binding pockets, making purine analogues attractive candidates for therapeutic intervention. rsc.org Purine derivatives have a wide array of applications as anti-inflammatory, antiviral, and anticancer agents. rsc.org

In the context of modern drug development strategies, the pyrazolo[3,4-c]pyridine core is an exemplary scaffold for fragment-based drug discovery (FBDD). rsc.orgresearchgate.net Heterocyclic compounds are ideal starting points for FBDD because they can engage with protein targets through a wide variety of intermolecular interactions. rsc.org The pyrazolo[3,4-c]pyridine structure offers multiple vectors for chemical elaboration, allowing fragments to be optimized into more potent lead compounds that complement the three-dimensional structure of a target protein. rsc.orgresearchgate.net

Research Rationale for Investigation of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine and its Derivatives

The specific compound, this compound, is a subject of interest primarily as a versatile chemical intermediate for the synthesis of more complex molecules. The rationale for its investigation is rooted in the strategic placement of its substituents, which allows for systematic chemical modifications and the exploration of structure-activity relationships (SAR).

The bromine atom at the C-5 position is a key functional handle. Halogens are frequently incorporated into heterocyclic scaffolds to serve as reactive sites for various metal-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide range of substituents (e.g., aryl, alkyl, amino groups) through established methods like Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, facilitating the creation of diverse chemical libraries for biological screening. researchgate.netrsc.org

The methyl groups at the N-2 and C-7 positions are also crucial. The N-2 methyl group directs the regioselectivity of certain reactions and influences the electronic properties of the heterocyclic system. The C-7 methyl group provides a steric and electronic feature that can be critical for specific binding interactions with a biological target. Together, these substitutions create a unique chemical entity that serves as a valuable building block in the broader search for novel bioactive compounds.

Chemical Properties and Identifiers for this compound
PropertyValueSource
Molecular FormulaC8H8BrN3 uni.lu
Monoisotopic Mass224.99016 Da uni.lu
SMILESCC1=NC(=CC2=CN(N=C12)C)Br uni.lu
InChIKeyZSUSHPWBPHRRTN-UHFFFAOYSA-N uni.lu

Historical Development and Key Methodological Advancements in Pyrazolopyridine Synthesis

The history of pyrazolopyridine synthesis dates back over a century, with the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine reported by Ortoleva in 1908. mdpi.comnih.gov This was followed shortly by Bülow's work in 1911, which involved treating 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones. mdpi.comnih.gov These early works laid the foundation for the field.

Synthetic strategies for constructing the pyrazolopyridine scaffold can be broadly categorized into two main approaches:

Formation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) ring : This is the most common method, often utilizing a substituted 5-aminopyrazole as a key starting material, which acts as a dinucleophile. nih.gov

Formation of a pyrazole ring onto a pre-existing pyridine ring : This approach typically involves the reaction of a hydrazine (B178648) with a suitably functionalized pyridine, such as a 2-chloropyridine (B119429) bearing an aldehyde, ketone, or cyano group at the 3-position. researchgate.netnih.gov

Over the decades, significant methodological advancements have refined and expanded the synthetic toolkit for accessing these heterocycles. Classical cyclocondensation reactions have been enhanced by modern techniques that offer improved yields, regioselectivity, and reaction conditions. researchgate.net

Key advancements include:

Microwave-Assisted Synthesis : This technique often leads to significantly shorter reaction times and can improve yields in domino reactions, such as the aza-Michael-cyclization-dehydration sequence used to form fully substituted pyrazolo[3,4-b]pyridines. researchgate.netresearcher.life

Multi-Component Reactions (MCRs) : One-pot, three-component reactions have been developed to construct pyrazolopyridine and pyrazoloquinoline derivatives, offering high efficiency and atom economy. researchgate.net

Advanced Catalysis : The use of metal catalysts (e.g., palladium, iridium, copper) and nanocatalysts has become central to the functionalization of the pyrazolopyridine core. researchgate.netacs.orgresearcher.life

Late-Stage Functionalization : Modern methods focus on the direct modification of the assembled heterocyclic core. Techniques such as C-H activation and tandem borylation/Suzuki-Miyaura cross-coupling allow for the selective elaboration of the scaffold at specific positions (C-3, C-5, C-7), which is crucial for medicinal chemistry applications. researchgate.netrsc.org

Key Methodological Advancements in Pyrazolopyridine Synthesis
MethodDescriptionSignificance
Multi-Component ReactionsOne-pot synthesis involving three or more starting materials to form the final product. researchgate.netHigh efficiency, simplicity, and mild reaction conditions. researchgate.net
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reaction rates. researchgate.netReduced reaction times and improved yields for complex sequences. researchgate.netresearcher.life
Palladium-Catalysed Cross-CouplingIncludes Suzuki-Miyaura and Buchwald-Hartwig reactions to form C-C and C-N bonds at specific positions on the ring. researchgate.netrsc.orgEnables vectorial elaboration and diversification of the core scaffold for FBDD. researchgate.net
C-H Borylation/ActivationDirect functionalization of carbon-hydrogen bonds to introduce new groups, such as boronic esters, for further coupling reactions. researchgate.netAllows for late-stage functionalization without pre-activating the scaffold. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,7-dimethylpyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-8-6(3-7(9)10-5)4-12(2)11-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUSHPWBPHRRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CN(N=C12)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 5 Bromo 2,7 Dimethyl 2h Pyrazolo 3,4 C Pyridine

Strategies for the Preparation of Pyrazolo[3,4-c]pyridine Scaffolds

The construction of the fused pyrazolo[3,4-c]pyridine ring system is a key challenge in the synthesis of this class of compounds. Various classical and contemporary methods have been developed to assemble this heterocyclic core, often involving the annulation of a pyridine (B92270) ring onto a pyrazole (B372694) precursor or vice versa.

Classical and Contemporary Approaches to Fused Pyrazole-Pyridine Ring Systems

Historically, the synthesis of fused pyrazole-pyridine systems has relied on condensation reactions. A common approach involves the reaction of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov More contemporary methods offer greater efficiency and substrate scope. For instance, multicomponent reactions, where three or more reactants combine in a single operation, have emerged as a powerful tool for the rapid assembly of complex heterocyclic frameworks. nih.gov

Another modern approach involves the adaptation of the Huisgen indazole synthesis. Access to a 5-methoxy-pyrazolo[3,4-c]pyridine has been reported through a procedure based on this classical method. researchgate.net Further optimization of such classical routes, for example by introducing co-solvents like dichloroethane (DCE), can enhance scalability and facilitate the isolation of intermediates without the need for purification. researchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are also integral to modern synthetic strategies, allowing for the introduction of diverse substituents onto the core scaffold. rsc.orgrsc.org

Regioselective Functionalization Techniques for the Pyrazolo[3,4-c]pyridine Core

Achieving the desired substitution pattern on the pyrazolo[3,4-c]pyridine core necessitates the use of regioselective functionalization techniques. The nitrogen atoms of the pyrazole ring and the carbon atoms of both the pyrazole and pyridine rings present multiple sites for modification.

Selective N-alkylation at the N-1 or N-2 positions can be achieved by carefully tailoring reaction conditions and utilizing appropriate protecting groups. researchgate.netrsc.org For instance, the choice of base and solvent can direct the alkylation to the desired nitrogen atom.

Functionalization of the carbon framework often relies on directed metalation. The use of mixed magnesium-lithium TMP (2,2,6,6-tetramethylpiperidide) bases, such as TMPMgCl·LiCl, has proven effective for the regioselective metalation of the C-7 position. The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce different functional groups. researchgate.netrsc.org The efficiency of this magnesiation has been found to be highly temperature-dependent, with optimal conversion often achieved at specific low temperatures. researchgate.net

Other positions on the ring system can also be selectively functionalized. The C-3 position can be accessed through tandem borylation and Suzuki-Miyaura cross-coupling reactions, while the C-5 position is amenable to functionalization via Pd-catalyzed Buchwald-Hartwig amination. rsc.orgrsc.org

Targeted Synthesis of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine

While a definitive, step-by-step synthesis of this compound is not extensively documented in a single source, a plausible synthetic route can be constructed based on the established methodologies for the functionalization of the pyrazolo[3,4-c]pyridine scaffold. The synthesis would likely commence with the construction of the core ring system, followed by the sequential and regioselective introduction of the two methyl groups and the bromine atom.

Introduction of Bromine and Methyl Substituents at Specific Positions

A hypothetical synthetic pathway could begin with the formation of a 2H-pyrazolo[3,4-c]pyridine core. The introduction of the methyl group at the N-2 position could be achieved through regioselective N-methylation. While controlling N-methylation selectivity can be challenging, recent studies have explored methods to selectively synthesize N2-methyl aryl pyrazoles. nih.gov

The introduction of the methyl group at the C-7 position would likely involve a directed metalation strategy. As previously mentioned, the use of TMPMgCl·LiCl can facilitate regioselective metalation at C-7, and the resulting organometallic species could be quenched with a methylating agent, such as methyl iodide, to install the C-7 methyl group. researchgate.net

The final step would be the bromination at the C-5 position. Electrophilic aromatic substitution on the pyridine ring of the pyrazolo[3,4-c]pyridine scaffold would be the most probable method. Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent would be employed. The electron-donating nature of the dimethyl-substituted pyrazole ring would likely activate the pyridine ring towards electrophilic attack at the C-5 position.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters for each step of the proposed synthesis would need to be carefully controlled.

For the N-methylation step, the choice of methylating agent, base, solvent, and temperature would be critical in achieving high regioselectivity for the N-2 isomer.

In the C-7 methylation via metalation, the temperature of the magnesiation step is a key variable that would require optimization to ensure efficient formation of the organometallic intermediate. researchgate.net The choice of the subsequent electrophile and the reaction time would also influence the yield of the C-7 methylated product.

For the final bromination step, the choice of brominating agent, solvent, and reaction temperature would need to be optimized to achieve selective monobromination at the C-5 position and to minimize the formation of polybrominated byproducts. The use of a slight excess of the brominating agent may be necessary to drive the reaction to completion, but a large excess could lead to undesired side reactions.

Table 1: Potential Reaction Parameters for Optimization

Reaction Step Key Parameters to Optimize Potential Reagents and Conditions
N-2 Methylation Base, Solvent, Temperature, Methylating Agent K₂CO₃, Cs₂CO₃; DMF, Acetonitrile; Room Temp. to Reflux; Dimethyl sulfate, Methyl iodide
C-7 Methylation Metalation Temperature, Electrophile, Reaction Time -40°C to Room Temp.; Methyl iodide; 1-24 hours

This table presents a hypothetical set of parameters based on general knowledge of similar reactions and should be experimentally verified.

Scale-Up Considerations for Laboratory and Pilot Synthesis

Scaling up the synthesis of this compound from the laboratory to a pilot plant scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Heat Transfer and Temperature Control: Reactions that are easily managed on a small scale can become highly exothermic and difficult to control on a larger scale. The metalation and bromination steps, in particular, may require careful management of heat evolution. Pilot plant reactors with efficient cooling systems and precise temperature control are essential.

Reagent Addition and Mixing: The rate of addition of reagents, such as the organometallic base or the brominating agent, becomes more critical on a larger scale to prevent localized high concentrations and potential side reactions. Efficient mixing is also crucial to ensure homogeneity and consistent reaction rates throughout the larger volume.

Work-up and Purification: The work-up procedures used in the laboratory, such as extractions and chromatography, may not be practical for large-scale production. Alternative purification methods, such as crystallization or distillation, would need to be developed and optimized.

Safety: The handling of large quantities of potentially hazardous reagents, such as strong bases, flammable solvents, and corrosive brominating agents, requires strict safety protocols and specialized equipment. A thorough risk assessment should be conducted before any scale-up operation. The development of continuous flow processes can often mitigate some of the safety concerns associated with batch processing on a large scale. vcu.eduresearchgate.net

Derivatization and Further Functionalization of this compound

The presence of a bromine atom at the C5 position, along with reactive nitrogen atoms and other carbon positions on the pyrazolo[3,4-c]pyridine core, offers multiple avenues for structural modification. These modifications are crucial for tuning the molecule's properties for various applications.

Cross-Coupling Reactions at the Bromine Atom (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Negishi)

The bromine atom at the C5 position is a key handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netrsc.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically an arylboronic acid or ester. mdpi.comnih.govnih.gov For pyrazolo[3,4-c]pyridine scaffolds, Suzuki-Miyaura reactions at the C5-halo position have been demonstrated to proceed efficiently, allowing for the introduction of various aryl and heteroaryl groups. rsc.orgresearchgate.netrsc.org While specific examples with the 2,7-dimethyl derivative are not detailed in the provided literature, the general applicability to the 5-bromo-pyrazolo[3,4-c]pyridine core is well-established. worktribe.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing a direct route to arylamines. chemspider.com The C5-bromo position of the pyrazolo[3,4-c]pyridine scaffold is amenable to Buchwald-Hartwig amination, allowing for the introduction of primary and secondary amines. rsc.orgresearchgate.netrsc.org This functionalization is critical for modulating the electronic and steric properties of the molecule.

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This method has been successfully applied to the functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds. rsc.orgresearchgate.netrsc.org Specifically, selective metalation at other positions followed by transmetalation to a zinc species and subsequent Negishi cross-coupling has been demonstrated, highlighting the potential for regioselective functionalization. rsc.orgresearchgate.networktribe.com

Table 1: Representative Cross-Coupling Reactions on the 5-Bromo-pyrazolo[3,4-c]pyridine Scaffold

Coupling Reaction Reagents and Conditions Product Type Reference
Suzuki-Miyaura Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), solvent (e.g., 1,4-dioxane/water) 5-Aryl-pyrazolo[3,4-c]pyridine nih.gov
Buchwald-Hartwig Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene) 5-Amino-pyrazolo[3,4-c]pyridine rsc.orgchemspider.com
Negishi Organozinc reagent, Pd or Ni catalyst 5-Aryl/Alkyl-pyrazolo[3,4-c]pyridine rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) provides an alternative to metal-catalyzed reactions for the functionalization of the C5 position. The electron-deficient nature of the pyridine ring in the pyrazolo[3,4-c]pyridine system facilitates the displacement of the bromide by strong nucleophiles. While less common than cross-coupling reactions for C-C bond formation, SNAr can be effective for introducing heteroatom nucleophiles like alkoxides, thiolates, and amines under specific conditions. rsc.orgcdnsciencepub.com The success of these reactions is often dependent on the activation provided by the heterocyclic core and the nature of the nucleophile.

Selective Functionalization of Nitrogen Atoms (N-alkylation, Protection-Deprotection)

The pyrazolo[3,4-c]pyridine core contains two nitrogen atoms in the pyrazole ring (N1 and N2) that can be selectively functionalized. researchgate.netrsc.org N-alkylation and the use of protecting groups are crucial strategies for directing subsequent reactions and for synthesizing specific isomers. rsc.orgresearchgate.netrsc.org Tailoring reaction conditions allows for the selective functionalization of either the N1 or N2 position. rsc.org For instance, the choice of base and electrophile can direct alkylation to a specific nitrogen. Protection of one nitrogen atom allows for the selective functionalization of the other, followed by deprotection to yield the desired product. rsc.org

Electrophilic Substitutions and Oxidative Transformations

Electrophilic substitution reactions on the pyrazolo[3,4-c]pyridine ring are generally challenging due to the electron-deficient nature of the pyridine moiety. However, under certain conditions, electrophilic attack can occur. cdnsciencepub.commdpi.com For instance, nitration and halogenation have been reported for related pyrazolopyridine systems. cdnsciencepub.com Oxidative transformations can also be employed to modify the heterocyclic core, although these reactions need to be carefully controlled to avoid degradation of the ring system.

Mechanistic Elucidation of Key Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of synthetic transformations.

Proposed Reaction Mechanisms for Cyclization and Functionalization

The synthesis of the pyrazolo[3,4-c]pyridine core itself often involves a cyclization step. For instance, the Huisgen indazole synthesis provides a classical route. rsc.orgresearchgate.net The mechanism typically involves the reaction of a suitably substituted pyridine derivative with a hydrazine (B178648), leading to cyclization and formation of the pyrazole ring. cdnsciencepub.com

The mechanisms of the cross-coupling reactions are well-established. For the Suzuki-Miyaura reaction , the catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-pyrazolo[3,4-c]pyridine.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple, and the desired product is released, regenerating the palladium(0) catalyst. researchgate.net

The Buchwald-Hartwig amination follows a similar catalytic cycle, with the key difference being the nature of the nucleophile. After oxidative addition, the amine coordinates to the palladium complex, and deprotonation by the base facilitates the formation of a palladium-amido complex. Reductive elimination then yields the C-N coupled product.

Mechanisms for nucleophilic aromatic substitution on the pyrazolo[3,4-c]pyridine ring are proposed to proceed through a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient ring to form a resonance-stabilized anionic σ-complex. Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product.

The regioselectivity of N-alkylation is often governed by a combination of electronic and steric factors, as well as the reaction conditions. The relative acidity of the N-H protons and the kinetic versus thermodynamic control of the reaction can lead to the preferential formation of one isomer over the other. researchgate.net

Investigation of Intermediates and Transition States

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing novel synthetic pathways. Direct experimental observation and computational analysis of reaction intermediates and transition states provide profound insights into the kinetics and thermodynamics of these chemical processes. However, it is important to note that specific, dedicated studies on the transient species involved in reactions of this compound are not extensively documented in the current body of scientific literature.

Consequently, the following analysis is constructed based on well-established mechanistic principles and data from computational and experimental studies on analogous brominated heterocyclic systems undergoing similar transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

The bromine atom at the C5 position of the pyrazolo[3,4-c]pyridine core is a versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, serves as an excellent model to discuss the relevant intermediates and transition states.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:

Oxidative Addition

Transmetalation

Reductive Elimination

Oxidative Addition

The catalytic cycle commences with the reaction of the active Pd(0) catalyst, typically coordinated to phosphine (B1218219) ligands (L), with the C-Br bond of this compound. This step involves the insertion of the palladium atom into the C-Br bond, leading to the formation of a square planar Pd(II) intermediate.

Reactants → [Transition State 1 (TS1)] → Intermediate 1 (IM1)

Intermediate 1 (IM1): This is a square planar Pd(II) complex, formally represented as [Pd(Ar)(Br)L₂], where 'Ar' is the 2,7-dimethyl-2H-pyrazolo[3,4-c]pyridin-5-yl moiety.

Transition State 1 (TS1): Computational studies on similar aryl halides show that the transition state for oxidative addition involves the elongation of the C-Br bond and the simultaneous formation of Pd-C and Pd-Br bonds. nih.gov The pyrazolopyridine ring approaches the palladium center, leading to a three-centered transition state.

Transmetalation

In the next phase, the organoboron reagent (e.g., R-B(OR)₂) transfers its organic group (R) to the palladium center, displacing the bromide ion. This step typically requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species ([R-B(OR)₂(OH)]⁻).

IM1 + [R-B(OR)₂(OH)]⁻ → [Transition State 2 (TS2)] → Intermediate 2 (IM2)

Intermediate 2 (IM2): This is a new Pd(II) complex where the bromide ligand has been replaced by the 'R' group from the organoboron reagent, resulting in a [Pd(Ar)(R)L₂] species.

Transition State 2 (TS2): The mechanism of transmetalation can be complex, but it is generally depicted as involving a bridging hydroxide (B78521) or alkoxide group between the boron and palladium atoms, facilitating the transfer of the R-group. DFT calculations on related systems suggest this step has a significant activation barrier. nih.govmdpi.com

Reductive Elimination

The final step of the catalytic cycle is the reductive elimination from Intermediate 2. In this concerted step, the two organic ligands (the pyrazolopyridine moiety 'Ar' and the coupled group 'R') are expelled from the palladium coordination sphere, forming the final C-C bond of the product. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

IM2 → [Transition State 3 (TS3)] → Product + Pd(0)L₂

Transition State 3 (TS3): This state is characterized by the distortion of the square planar geometry of IM2 as the Ar-R bond begins to form. The C-Pd-C bond angle decreases, and the two organic fragments move into proximity. For this step to occur, the two organic groups must be cis- to each other in the coordination sphere.

Product: The resulting product is 5-R-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine.

Illustrative Computational Data for Analogous Systems

While specific data for this compound is unavailable, DFT calculations on the Suzuki-Miyaura coupling of bromobenzene (B47551) provide a valuable model for understanding the energetic landscape of the reaction. The following table presents theoretical values for a model reaction, which can be considered analogous to the transformations of the title compound.

Table 1: Illustrative Gibbs Free Energy Profile for a Model Suzuki-Miyaura Reaction (Bromobenzene + Phenylboronic Acid)
StepSpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Oxidative AdditionReactantsPd(0)L₂ + Bromobenzene0.0
TS1Oxidative Addition Transition State+12.7
IM1Pd(II) Intermediate-10.5
TransmetalationIM1 + Phenylboronate-15.0
TS2Transmetalation Transition State+5.2
IM2Di-organo Pd(II) Intermediate-21.3
Reductive EliminationTS3Reductive Elimination Transition State-1.8
ProductsBiphenyl + Pd(0)L₂-55.6

Data is illustrative and adapted from DFT studies on the coupling of bromobenzene. nih.gov Actual energy values for this compound would vary based on electronic and steric factors.

The key bond lengths in the transition states are also critical parameters derived from computational studies.

Table 2: Key Interatomic Distances (Å) in Calculated Transition States for a Model Suzuki-Miyaura Reaction
Transition StateC-Br BondPd-C BondPd-Br BondC-C (forming)
TS1 (Oxidative Addition)2.412.032.55N/A
TS3 (Reductive Elimination)N/A2.10 (Ar) / 2.12 (R)N/A2.25

Data is illustrative and based on DFT calculations for the coupling of bromobenzene. nih.gov 'Ar' refers to the aryl halide fragment and 'R' refers to the organoboron fragment.

Advanced Spectroscopic Characterization and Structural Analysis

X-ray Crystallography for Definitive Solid-State Structural Determination:A search of crystallographic databases yielded no results for the single-crystal X-ray structure of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine. Therefore, definitive solid-state structural parameters such as bond lengths, bond angles, torsion angles, and crystal packing information are not available.researchgate.neturfu.ru

Due to the absence of this critical, compound-specific experimental data, generating the requested article with the required level of detail, accuracy, and inclusion of data tables is not possible at this time.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding the molecule's chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For pyrazolo[3,4-b]pyridine derivatives, DFT calculations have been used to determine these orbital energies and map their distribution across the molecule. nih.govresearchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors, based on conceptual DFT, include:

Ionization Potential (IP) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA) : The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ) : The tendency of the molecule to attract electrons, calculated as (IP + EA) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as χ² / (2η).

These descriptors help in predicting the reactive nature of the compound. For instance, the electrophilicity index can be used to classify molecules as strong or marginal electrophiles. asrjetsjournal.org Molecular Electrostatic Potential (MESP) maps are another valuable tool, visualizing the charge distribution on the molecular surface. These maps show electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For related pyrazole (B372694) derivatives, MESP analysis has been used to identify potential sites for intermolecular interactions.

Table 1: Calculated Quantum Chemical Properties for a Representative Pyrazolopyridine Scaffold
ParameterCalculated ValueSignificance
EHOMO-6.5 eVElectron-donating ability
ELUMO-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.7 eVChemical stability and reactivity
Electronegativity (χ)4.15 eVAbility to attract electrons
Chemical Hardness (η)2.35 eVResistance to deformation of electron cloud

Conformational Analysis and Prediction of Stable Isomers

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms. This is particularly important for understanding how it might interact with a biological target.

Computational methods, ranging from molecular mechanics force fields to more accurate quantum mechanical calculations, are employed to explore the potential energy surface of the molecule. The process typically starts with a systematic or random search to generate a wide range of possible conformations. These initial structures are then optimized to find the local energy minima.

For pyrazolo[3,4-c]pyridines, a key consideration is the potential for tautomerism. The pyrazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms (e.g., 1H vs. 2H isomers). mdpi.com Quantum chemical calculations can predict the relative stabilities of these tautomers. For the target molecule, the "2H" designation specifies the tautomeric form. The stability of different rotamers, arising from the rotation around single bonds (e.g., involving the methyl groups), would also be assessed. The relative energies of the stable conformers are calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution.

Table 2: Relative Energies of Hypothetical Conformers of a Substituted Pyrazolopyridine
ConformerMethodRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
A (Global Minimum)DFT/B3LYP/6-31G0.0075.3
BDFT/B3LYP/6-31G0.8518.1
CDFT/B3LYP/6-31G*1.506.6

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Excluding Clinical Outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking simulations can be used to explore its potential interactions with various biological targets.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. Docking studies on related pyrazolo[3,4-b]pyridine derivatives have shown that the pyrazolopyridine scaffold can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of kinases. tandfonline.comnih.gov The pyrazole moiety often acts as a hydrogen bond donor or acceptor, while the fused ring system can engage in hydrophobic and aromatic interactions. tandfonline.com

Following docking, molecular dynamics (MD) simulations can be performed to provide a more detailed and dynamic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of the complex. nih.govrsc.org Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. rsc.org

Table 3: Example Molecular Docking Results for a Pyrazolopyridine Derivative with a Kinase Target
LigandBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Pyrazolopyridine Analog-8.5Asp157Hydrogen Bond, Salt Bridge
Phe102π-π Stacking
Val89Hydrophobic

Computational Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds. By comparing calculated spectra with experimental data, the proposed structure of a molecule can be confirmed.

NMR Spectroscopy : The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. asrjetsjournal.org The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. For complex molecules, conformational averaging is often necessary, where the chemical shifts of multiple low-energy conformers are calculated and weighted by their Boltzmann populations to yield a final predicted spectrum. nih.gov

Vibrational Spectroscopy : The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can predict the frequencies and intensities of these modes. nih.gov By comparing the calculated vibrational spectrum with the experimental one, specific peaks can be assigned to the corresponding molecular vibrations (e.g., C-H stretching, C=N stretching, ring deformations), aiding in the structural characterization of the molecule.

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Pyrazolopyridine Analog
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C3145.2146.10.9
C4112.8113.50.7
C5150.1150.90.8
C6128.9129.60.7
C7135.4136.00.6

Reaction Pathway Energetics and Transition State Theory Applications

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For the synthesis of pyrazolo[3,4-c]pyridines, computational studies can be used to explore different synthetic routes and reaction conditions. mdpi.comarkat-usa.org According to Transition State Theory, the rate of a chemical reaction is determined by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. wikipedia.org Quantum chemical calculations can be used to determine the geometries and energies of the transition states and intermediates along the reaction coordinate.

By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be identified. This information can be used to optimize reaction conditions, such as temperature, catalyst, and solvent, to improve the yield and selectivity of the desired product. For example, DFT calculations have been used to study the cyclization step in the formation of the pyrazolopyridine ring system, providing insights into the regioselectivity of the reaction.

Table 5: Calculated Activation Energies for a Key Step in a Hypothetical Pyrazolopyridine Synthesis
Reaction StepTransition StateCalculated ΔG‡ (kcal/mol)Implication
Cyclization (Pathway A)TS118.5Kinetically favored pathway
Cyclization (Pathway B)TS225.2Kinetically disfavored pathway

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The development of a QSAR model involves several key computational steps:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC₅₀ values) is collected. The data is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. mdpi.com

Feature Selection : From the vast pool of calculated descriptors, a subset of the most relevant ones is selected. This is a critical step to avoid overfitting and to build a robust and interpretable model.

Model Building : A mathematical model is constructed to correlate the selected descriptors with the biological activity. Various statistical methods can be used, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.gov

Model Validation : The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques.

For a class of compounds like pyrazolopyridines, QSAR studies can identify the key structural features that are important for their biological activity. For example, a QSAR model might reveal that the activity is positively correlated with the hydrophobicity of a substituent at a particular position and negatively correlated with its steric bulk. This information can then be used to guide the design of new, more potent analogs. nih.gov

Table 6: Example of a QSAR Equation and Statistical Parameters for a Series of Kinase Inhibitors
QSAR Model
EquationpIC₅₀ = 0.85 * LogP - 0.23 * MW + 1.54 * HD_Count + 2.78
R² (Training Set)0.88
Q² (Cross-validation)0.75
R²_pred (Test Set)0.82

LogP: Logarithm of the octanol-water partition coefficient; MW: Molecular Weight; HD_Count: Number of Hydrogen Bond Donors.

Exploration of Structure Activity Relationships Sar in Biological Contexts Non Clinical

Design Principles for Pyrazolo[3,4-c]pyridine Scaffolds as Molecular Probes

The design of molecular probes based on the pyrazolo[3,4-c]pyridine scaffold is rooted in the principles of fragment-based drug discovery (FBDD), where the core heterocycle serves as a foundational fragment that can be systematically elaborated. rsc.orgresearchgate.net A key design strategy involves "vectorial functionalisation," where different positions on the scaffold are selectively modified to explore interactions with a target protein and optimize properties. rsc.orgresearchgate.net

Research has demonstrated that 5-halo-1H-pyrazolo[3,4-c]pyridine intermediates are particularly useful for this purpose. rsc.orgresearchgate.net These halogenated scaffolds allow for distinct chemical modifications at multiple positions, enabling a comprehensive exploration of the surrounding chemical space: rsc.orgresearchgate.net

N-1 and N-2 positions: These can be accessed through standard N-alkylation and protection-group chemistry.

C-3 position: Functionalization is often achieved through tandem borylation and Suzuki–Miyaura cross-coupling reactions.

C-5 position: The halogen at this position (like bromine in the title compound) is a handle for palladium-catalyzed reactions, such as Buchwald–Hartwig amination, to introduce various amine-containing groups.

C-7 position: This position can be selectively metalated (e.g., using TMPMgCl·LiCl) for reaction with electrophiles or for subsequent Negishi cross-coupling.

This strategic, position-selective elaboration allows chemists to systematically build upon the core scaffold, emulating a hit-to-lead pathway in drug discovery. rsc.org Furthermore, ligand-based drug design has also been successfully employed, where an initial hit compound is identified and then optimized by modifying substituents at key positions to enhance potency and selectivity, as seen in the development of GPR119 agonists. nih.gov

Mechanistic Insights into Molecular Target Interactions

Analogs of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine have been shown to interact with several types of molecular targets, primarily through specific, non-covalent interactions within binding pockets.

Kinase Inhibition Mechanisms (e.g., TRK inhibition)

The pyrazolopyridine framework is a well-established "hinge-binding" motif in kinase inhibitors. nih.gov The pyrazole (B372694) portion of the scaffold is particularly adept at forming crucial hydrogen bonds with the backbone of the kinase hinge region, which is a conserved structural element that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine (B156593) ring of ATP.

For the related pyrazolo[4,3-c]pyridine scaffold, which was developed as a pan-Pim kinase inhibitor, X-ray crystallography revealed that an aromatic C-H group at the C-3 position can form a hydrogen bond with the hinge residue Glu121. nih.gov While many pyrazolopyridine isomers utilize a nitrogen (N-1) for a strong hydrogen bond with the backbone NH of hinge residues, the pyrazolo[3,4-c]pyridine scaffold can compensate through other interactions. nih.gov In other pyrazolopyridine isomers investigated as TRK or CSK inhibitors, the pyrazole moiety consistently acts as a hydrogen bond center, while the pyridine (B92270) ring can engage in favorable π–π stacking interactions with aromatic residues like phenylalanine in the active site. nih.govnih.gov

Enzyme Modulation and Receptor Binding Studies (In Vitro)

Beyond kinases, the pyrazolo[3,4-c]pyridine scaffold has been successfully utilized to develop potent G-protein coupled receptor (GPCR) modulators. In a notable example, a series of 1H-pyrazolo[3,4-c]pyridine derivatives were designed and synthesized as agonists for the GPR119 receptor, a target for type 2 diabetes. nih.gov Starting from a lead compound identified through ligand-based design, systematic modifications were made to optimize receptor binding. This effort culminated in the identification of a compound with single-digit nanomolar potency, demonstrating that the scaffold can be effectively tailored for high-affinity receptor engagement. nih.gov

In Vitro Biological Activity Profiling in Model Systems

The versatility of the pyrazolo[3,4-c]pyridine scaffold is evident from its activity against diverse biological targets in various in vitro assays. Analogs have demonstrated potent activity in both enzyme and cell-based models. For instance, derivatives have been identified as potent pan-Pim kinase inhibitors. nih.gov In another study, a pyrazolo[3,4-c]pyridine derivative was investigated as an inhibitor of Activin receptor-like kinase 2 (ALK2), though it did not show a significant potency increase over a related isomer in that specific series. nih.gov The development of GPR119 agonists led to compounds with high potency in receptor binding and functional assays. nih.gov

Scaffold/DerivativeBiological TargetAssay TypeReported ActivityReference
1H-pyrazolo[3,4-c]pyridine derivative (Compound 24)GPR119Receptor Agonism AssaySingle-digit nanomolar agonist nih.gov
Pyrazolo[4,3-c]pyridine derivative (GNE-955)Pan-Pim KinaseEnzyme Inhibition AssayPotent oral pan-Pim inhibitor nih.gov
Pyrazolo[3,4-c]pyridine derivative (Compound 2)ALK2 KinaseEnzyme Inhibition AssayNo significant potency increase over pyrazolo[4,3-b]pyridine lead nih.gov

Relationship Between Structural Modifications and Modulatory Effects on Biological Pathways

A clear relationship exists between specific structural modifications on the pyrazolo[3,4-c]pyridine core and the resulting effects on biological targets and pathways. The ability to selectively functionalize the scaffold at multiple positions is key to tuning its activity. rsc.orgresearchgate.net

For the GPR119 agonists, SAR studies revealed that modifications to both the left-hand aryl group (R1) and the right-hand piperidine (B6355638) N-capping group (R2) were critical for potency. nih.gov Optimizing these substituents led to a significant increase in agonist activity, highlighting the importance of these peripheral groups in anchoring the molecule within the receptor's binding pocket. nih.gov

Position of ModificationChemical TransformationImpact on Biological Activity/PropertiesReference
C3Suzuki–Miyaura cross-couplingAllows introduction of aryl/heteroaryl groups to probe specific pockets in the target protein. rsc.orgresearchgate.net
C5Buchwald–Hartwig aminationEnables installation of diverse amine functionalities, crucial for modulating solubility and forming new interactions. rsc.orgresearchgate.net
C7Negishi cross-couplingProvides a route to introduce alkyl or aryl groups to explore hydrophobic interactions. rsc.orgresearchgate.net
R1 (Aryl group) & R2 (Piperidine cap)Systematic analog synthesisLed to identification of a single-digit nanomolar GPR119 agonist. nih.gov

Comparative Analysis with Related Heterocyclic Scaffolds in Biological Research

The pyrazolo[3,4-c]pyridine scaffold is one of several pyrazolopyridine isomers, which also include the [3,4-b], [4,3-c], and [4,3-b] systems, as well as related heterocycles like pyrazolopyrimidines. nih.gov Comparative studies are crucial for understanding the optimal scaffold for a given biological target.

In the development of ALK2 inhibitors, a direct comparison was made between a pyrazolo[4,3-b]pyridine lead compound and its pyrazolo[3,4-c]pyridine analog. nih.gov The study found that this "nitrogen walk" from one isomer to the other did not yield a significant increase in enzyme inhibition. nih.gov Interestingly, switching the scaffold to a pyrazolo[4,3-d]pyrimidine resulted in a more than 10-fold improvement in potency, demonstrating that even subtle changes in the heterocyclic core (pyridine vs. pyrimidine (B1678525) ring) can dramatically influence activity. nih.gov

Similarly, scaffolds like pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine are widely recognized as privileged structures in kinase inhibitor design. nih.govrsc.org The pyrazolo[3,4-d]pyrimidine scaffold is a known isostere of the adenine ring of ATP, which allows molecules containing it to effectively mimic hinge region binding interactions. rsc.org While the pyrazolo[3,4-c]pyridine core is less commonly reported in this context, its shared pyrazole element allows it to engage in similar fundamental binding interactions, making it a viable alternative scaffold for kinase-directed drug discovery. nih.gov

Emerging Applications and Future Research Directions

Applications in Advanced Materials Science and Optoelectronics

While direct applications of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine in materials science are yet to be extensively documented, the broader family of pyrazolopyridine and related heterocyclic derivatives has shown considerable promise in optoelectronics. These compounds are recognized as key intermediates in the development of semiconductors and organic light-emitting diodes (OLEDs). nih.gov

The pyrazolo[3,4-c]pyridine core is a versatile building block for functional organic materials. Its rigid, planar structure and tunable electronic properties are advantageous for creating novel materials with specific functions. For instance, related pyrazolo[3,4-b]quinoline derivatives have been successfully utilized as emitting materials in OLEDs. acs.org Similarly, tetracyclic pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores have been synthesized, exhibiting high fluorescence quantum yields, which is a critical characteristic for emissive materials. nih.gov The development of pyrrolo[3,4-c]pyridine-based fluorescent chemosensors further underscores the utility of this class of heterocycles in creating materials that respond to external stimuli. acs.org The subject compound, with its defined substitution pattern, offers a platform for creating new materials where the bromo- and methyl- groups can be used to fine-tune solid-state packing and electronic characteristics.

The electronic properties of pyrazolopyridine derivatives are central to their potential in electronic devices. Pyridine-containing compounds are known to be suitable as electron-transporting materials in OLEDs, contributing to improved efficiency and stability. rsc.org The pyrazole (B372694) moiety, on the other hand, is found in many compounds used for both emitting and hole-transporting layers in OLEDs. hakon-art.com The fusion of these two rings in the pyrazolo[3,4-c]pyridine scaffold allows for intramolecular charge transfer characteristics, which can be beneficial for electroluminescent applications. nih.gov The specific substituents on this compound—the electron-withdrawing bromine atom and the electron-donating methyl groups—are expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the charge injection and transport properties in a device setting.

Table 1: Photophysical Properties of Related Pyrazolopyridine Derivatives
Compound ClassApplicationKey Photophysical PropertyReference
Pyrazolo[3,4-b]quinolinesOLED Emitting MaterialBright blue electroluminescence acs.org
Pyrazolo[3,4-b]pyridine-CoumarinsFluorescent DyesHigh fluorescence quantum yields nih.gov
Pyrazolo[3,4-b]quinoxalinesFluorophoresCharge transfer fluorescence researchgate.net
Pyrrolo[3,4-c]pyridinesChemosensorsFluorescence quenching upon ion binding acs.org

Development as Chemical Biology Tools and Probes

The pyrazolo[3,4-c]pyridine scaffold is a cornerstone for fragment-based drug discovery (FBDD). rsc.orgrsc.org These heterocyclic fragments are valuable because they can be elaborated to complement a target protein. rsc.org The structural resemblance of the pyrazolo[3,4-c]pyridine core to purine (B94841) makes it an attractive starting point for developing inhibitors for purine-binding proteins like kinases. rsc.org

The compound this compound is particularly well-suited for these applications. The bromine atom at the C-5 position serves as a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives through various cross-coupling reactions. This enables the exploration of the chemical space around a "hit" fragment to improve binding affinity and selectivity. This approach of using a halogenated core scaffold for vectorial functionalization is a key strategy in hit-to-lead optimization pathways in FBDD. rsc.orgrsc.org

Furthermore, the fluorescent properties inherent in some pyrazolopyridine derivatives can be harnessed to develop chemical probes for biological imaging. mdpi.com For example, novel pyrazolo[3,4-b]pyridines have been synthesized and shown to bind selectively to β-amyloid plaques found in Alzheimer's disease, demonstrating their potential as diagnostic probes. mdpi.com By attaching fluorophores or other reporter tags to the this compound core, it is conceivable to develop new probes for studying biological systems.

Advances in Catalytic Methodologies for Pyrazolo[3,4-c]pyridine Synthesis and Functionalization

Recent advancements in catalysis have provided a robust toolkit for the synthesis and modification of the pyrazolo[3,4-c]pyridine scaffold. For halogenated precursors like 5-bromo-1H-pyrazolo[3,4-c]pyridine, modern catalytic methods enable selective functionalization at multiple positions, or "vectors," on the molecule. rsc.orgrsc.org

The bromine atom at the C-5 position is an ideal site for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, allows for the introduction of a wide range of amine groups at this position. rsc.orgresearchgate.net Other key positions on the ring can also be selectively modified. The C-3 position can be functionalized through a tandem sequence of iridium-catalyzed borylation followed by a Suzuki-Miyaura cross-coupling. rsc.orgresearchgate.net The C-7 position can be accessed through selective metalation using TMPMgCl·LiCl, with the resulting organometallic intermediate being trapped with various electrophiles or used in Negishi cross-coupling reactions. rsc.orgresearchgate.net These catalytic methods are crucial for building molecular complexity and are directly applicable to this compound, enabling the generation of diverse derivatives for various applications.

Table 2: Catalytic Functionalization of the Pyrazolo[3,4-c]pyridine Core
PositionReactionCatalyst/ReagentPurposeReference
C-3Borylation / Suzuki–Miyaura Coupling[Ir(COD)OMe]₂ / Pd(dppf)Cl₂C-C bond formation researchgate.net
C-5Buchwald–Hartwig AminationPalladium catalystC-N bond formation researchgate.net
C-7Metalation / Negishi CouplingTMPMgCl·LiCl / Pd catalystC-C bond formation / Electrophilic trapping researchgate.net
N-1 / N-2Alkylation / ProtectionVariousScaffold modification rsc.org

Unexplored Reactivity and Novel Derivatization Pathways for this compound

Beyond the established catalytic cross-coupling reactions, this compound possesses reactivity that remains to be explored. Derivatization is a key technique in analytical chemistry for modifying compounds to improve their properties for analysis or to create new functionalities. mdpi.com

The bromine at C-5 is a launchpad for a multitude of transformations beyond standard palladium catalysis, including Sonogashira, Heck, and Stille couplings, which would introduce alkynyl, alkenyl, and stannyl (B1234572) groups, respectively. mdpi.com Furthermore, the field of C-H activation offers intriguing possibilities. While C-3 and C-7 functionalization via C-H borylation or metalation is known for the parent scaffold, direct C-H arylation at the C-3 or C-4 positions of the pyridine (B92270) ring could be a potential pathway, as demonstrated for other pyridine derivatives containing electron-withdrawing groups. rsc.orgnih.govbeilstein-journals.org

More unconventional transformations could also be envisioned. For example, recent work has shown that pyrazolopyridines can undergo electrophilic ring-opening halogenation, where treatment with a halogenating agent leads to cleavage of a C-N bond in the pyrazole ring. nih.gov Applying such a strategy to this compound could lead to novel, highly functionalized acyclic structures that are not accessible through traditional methods. Exploring these novel pathways would significantly expand the chemical diversity derivable from this scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis and drug discovery. ucla.edu For a scaffold like pyrazolo[3,4-c]pyridine, these computational tools can accelerate development in several ways.

In synthesis, ML models are being developed to predict the performance and yield of chemical reactions. ucla.eduprinceton.edu For instance, the Buchwald-Hartwig amination, a key reaction for functionalizing the C-5 position of the title compound, has been successfully modeled using ML to predict outcomes based on a multidimensional analysis of substrates, ligands, and additives. princeton.edu Such predictive models can guide chemists in selecting optimal reaction conditions, saving time and resources.

In compound design, AI and computer-aided drug design (CADD) are already being used to create novel pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors. nih.gov These methods can predict how a molecule will bind to a protein target, allowing for the rational design of more potent and selective compounds. nih.gov Similarly, ML models have been used to predict the power conversion efficiency of pyrazolopyridine derivatives for materials applications, demonstrating the potential to computationally screen for candidates with desired electronic properties. researchgate.net Applying these in silico techniques to this compound could rapidly identify promising derivatives for biological or materials science applications and predict viable synthetic routes to access them.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via halogenation of pre-functionalized pyrazolo[3,4-c]pyridine scaffolds. One approach involves nucleophilic substitution using sodium nitrite in acetic acid to introduce bromine at position 5, followed by alkylation to install methyl groups at positions 2 and 7 . Key variables include temperature control (room temperature to 90°C) and solvent selection (e.g., dichloroethane for halogenation). Yield optimization (typically 60–80%) requires careful stoichiometric balancing of reagents like potassium hydroxide as a base .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct peaks for methyl groups (δ ~2.5 ppm for 2-CH₃ and ~2.8 ppm for 7-CH₃) and aromatic protons (δ ~8.5–9.0 ppm for pyridine and pyrazole rings) confirm substitution patterns .
  • IR Spectroscopy : Absorbance bands at ~600–650 cm⁻¹ (C-Br stretch) and ~2900 cm⁻¹ (C-H stretches for methyl groups) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z ~252 (M⁺) align with the molecular formula C₈H₈BrN₃ .

Advanced Research Questions

Q. What strategies enable selective functionalization of the pyrazolo[3,4-c]pyridine core for derivatization studies?

  • Methodological Answer : Vectorial functionalization leverages the bromine atom at position 5 for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) and the methyl groups for steric tuning. For example:

  • Buchwald-Hartwig amination introduces amines at position 5 using Pd catalysts .
  • Electrophilic substitution at position 3 is feasible due to the electron-rich pyrazole ring, enabling nitration or sulfonation .
  • Computational modeling (DFT) predicts regioselectivity by analyzing frontier molecular orbitals .

Q. How do structural modifications impact the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Methyl groups at positions 2 and 7 enhance lipophilicity, improving membrane permeability, while bromine at position 5 allows π-stacking with kinase ATP-binding pockets .
  • Kinetic Binding Assays : Surface plasmon resonance (SPR) reveals dissociation constants (Kd ~10–100 nM) for BTK (Bruton’s tyrosine kinase) inhibition, with methyl groups reducing off-target effects .
  • Molecular Dynamics (MD) : Simulations of ligand-receptor complexes (e.g., adenosine A3 receptor) show that substituent positioning affects binding entropy and hydrogen-bond networks .

Q. How can researchers resolve contradictions in reported reactivity or biological activity data for this compound?

  • Methodological Answer :

  • Controlled Replication : Reproduce reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture sensitivity .
  • High-Throughput Screening : Test derivatives in parallel to identify outliers caused by impurities or stereochemical variations .
  • Meta-Analysis : Cross-reference crystallographic data (CCDC entries) with computational models to validate electronic effects of substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.